molecular formula C17H18N2O3 B2360678 2-(3,4-Dimethoxyphenyl)-1-(methoxymethyl)benzimidazole CAS No. 385373-82-0

2-(3,4-Dimethoxyphenyl)-1-(methoxymethyl)benzimidazole

Cat. No. B2360678
CAS RN: 385373-82-0
M. Wt: 298.342
InChI Key: AEQSSYWSPJUEQQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(methoxymethyl)benzimidazole, also known as DMXB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMXB is a potent cholinergic agonist that selectively activates the alpha-7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a type of ionotropic receptor that is widely distributed in the central nervous system (CNS) and plays a critical role in cognitive function, memory, and attention.

Scientific Research Applications

Comprehensive Analysis of “2-(3,4-Dimethoxyphenyl)-1-(methoxymethyl)benzimidazole” Applications

Pharmaceutical Research: Muscle Relaxant Development: The compound is utilized as an intermediate in the synthesis of muscle relaxants like papaverine. Papaverine is a vasodilator that helps to reduce muscle spasms . Its role in the synthesis process is crucial due to its chemical structure that allows for further modifications leading to the desired therapeutic effect.

Antiulcer Medication Synthesis: Derivatives of 2-(3,4-Dimethoxyphenyl)ethylamine, which is structurally related to our compound of interest, have been synthesized and shown significant antiulcer activity . This suggests that similar derivatives of “2-(3,4-Dimethoxyphenyl)-1-(methoxymethyl)benzimidazole” could be explored for their potential in treating ulcers.

Organic Synthesis: Sulfenium Ion-Promoted Polyene Cyclization: The compound has been used in the preparation of modified diterpene nimbidiol, which relies on a sulfenium ion-promoted polyene cyclization . This is a specialized application in organic chemistry that showcases the compound’s versatility in complex synthesis processes.

Chemical Research: Isochromanone Synthesis: In chemical research, the related compound 3,4-Dimethoxyphenylacetic acid reacts with formaldehyde in the presence of acid to yield isochromanone . This indicates that “2-(3,4-Dimethoxyphenyl)-1-(methoxymethyl)benzimidazole” could also be involved in similar reactions, contributing to the field of synthetic organic chemistry.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(methoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-20-11-19-14-7-5-4-6-13(14)18-17(19)12-8-9-15(21-2)16(10-12)22-3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQSSYWSPJUEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-1-(methoxymethyl)benzimidazole

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